3-(苄氧基)丁-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

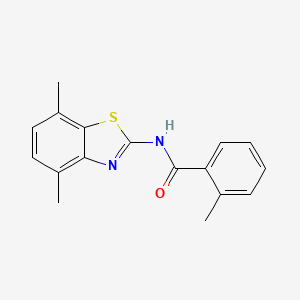

The compound "3-(Benzyloxy)butan-2-ol" is a chemical entity that can be considered an intermediate in organic synthesis. It contains a benzyloxy group attached to a butan-2-ol backbone. This structure is relevant in the synthesis of various organic compounds, including pharmaceuticals and pesticides, due to its functional group that allows for further chemical modifications .

Synthesis Analysis

The synthesis of related compounds has been reported in several studies. For instance, the synthesis of 1-benzyloxy-but-3-en-2-one involved nucleophilic substitution, deprotection, Grignard reaction, and oxidation, starting from 2-chloro-1,1-dimethoxy ethane, with an overall yield of 50.4% . Similarly, (S)-(+)-2-(N-benzylamino)butan-1-ol was synthesized from its Schiff base by catalytic hydrogenation over palladium, indicating the versatility of benzyl-protected intermediates in synthesis . These methods could potentially be adapted for the synthesis of "3-(Benzyloxy)butan-2-ol".

Molecular Structure Analysis

The molecular structure of "3-(Benzyloxy)butan-2-ol" would consist of a benzyl ether moiety and a secondary alcohol. The presence of these functional groups allows for a variety of chemical reactions. The stereochemistry of related compounds, such as 1,3,5-tris(1,3-dioxan-2-yl)-benzene derivatives, has been studied using NMR and X-ray crystallography, which could provide insights into the conformational preferences of "3-(Benzyloxy)butan-2-ol" .

Chemical Reactions Analysis

Compounds with benzyl ether groups, such as "3-(Benzyloxy)butan-2-ol", can undergo various chemical reactions. For example, hypervalent (tert-butylperoxy)iodanes have been used to oxidize benzyl ethers to esters at room temperature, which could be a relevant reaction for the deprotection or transformation of "3-(Benzyloxy)butan-2-ol" . Additionally, the presence of the secondary alcohol group opens up reactions such as esterification, oxidation to ketones, and participation in nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "3-(Benzyloxy)butan-2-ol" are not directly reported, related compounds provide some context. For instance, the ionization constants (pKa) of Mannich bases related to the structure of "3-(Benzyloxy)butan-2-ol" suggest that protonation may occur at physiological pH, which could influence the solubility and reactivity of the compound . The physical properties such as melting point, boiling point, and solubility would be influenced by the presence of the benzyl and hydroxyl groups, affecting its behavior in different solvents and under various temperature conditions.

科学研究应用

对映选择性合成

从酒石酸二乙酯合成了3-(苄氧基)丁-2-醇衍生物,展示了它们在各种酮的不对称氢转移还原中的实用性。这些化合物与Ru(II)或Ir(I)配合物一起使用时,已经实现了高达80%的对映过量(ee)(Aboulaala等,2005年)。

制药化合物的合成

3-(苄氧基)丁-2-醇的衍生物1-苄氧基-3-丁炔-2-醇已被用于合成芳香基倍半萜。这种化合物,源自(2S,3S)-4-苄氧基-2,3-环氧丁基氯化物,已成为这些倍半萜对映异构合成的关键中间体(Takano et al., 1989)。

膜材料开发

在膜技术领域,与3-(苄氧基)丁-2-醇相关的苄基-3-丁基咪唑四氟硼酸盐已被用于聚二甲基硅氧烷(PDMS)膜中。这些膜在分离过程中对丁醇-1的选择性和通量有所提高(Kohoutová等,2010年)。

有机合成

3-(苄氧基)丁-2-醇的衍生物已被用于各种有机合成过程。例如,研究了用有机金属试剂开启反式-2-3-环氧丁-1-醇衍生物以提高产率和区域选择性,这对于天然产物合成至关重要(Skrydstrup et al., 1990)。

液-液平衡研究

涉及3-(苄氧基)丁-2-醇衍生物的研究包括在含离子液体的体系中检查液-液平衡。这项研究对于理解各种化学过程中的溶剂相互作用至关重要(Domańska & Marciniak,2007年)。

合成HIV蛋白酶抑制剂

与3-(苄氧基)丁-2-醇相关的5(S)-苄氧甲基-2(5H)-呋喃酮已被用于合成HIV蛋白酶抑制剂的非肽配体。这个过程涉及一种新颖的立体选择性光化学加成作为关键步骤(Ghosh et al., 2004)。

安全和危害

作用机制

Mode of Action

It’s likely that the compound interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The benzyloxy group may also play a role in the compound’s interactions with its targets .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Benzyloxy)butan-2-ol are currently unknown. It’s possible that the compound could affect pathways related to the metabolism of butanol and its derivatives .

Pharmacokinetics

Based on its structural similarity to butanol, it’s likely that the compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties could impact the compound’s bioavailability and efficacy .

Result of Action

It’s possible that the compound could have effects similar to those of other butanol derivatives, which can include changes in cell membrane fluidity and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)butan-2-ol. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the individual’s metabolic rate and the presence of other drugs .

属性

IUPAC Name |

3-phenylmethoxybutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEAOBYESZEWRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)